molecular formula C8H2F3N3O4 B1362620 2,6-Dinitro-4-(trifluoromethyl)benzonitrile CAS No. 35213-02-6

2,6-Dinitro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1362620
CAS No.: 35213-02-6
M. Wt: 261.11 g/mol
InChI Key: JVMGGCAIQROQMF-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F3N3O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzonitrile core. This compound is notable for its applications in various chemical syntheses and industrial processes due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent product quality.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The nitro groups in this compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Typical reagents include sodium methoxide or potassium hydroxide.

    Oxidation: Although less common, the compound can be further oxidized under strong oxidative conditions to form various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 2,6-Diamino-4-(trifluoromethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitro derivatives or carboxylic acids.

Scientific Research Applications

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,6-Dinitro-4-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its chemical structure. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups or modify existing ones. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

  • 2,4-Dinitrobenzonitrile
  • 2,6-Dinitrobenzonitrile
  • 4-(Trifluoromethyl)benzonitrile

Comparison:

    2,4-Dinitrobenzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and physical properties.

    2,6-Dinitrobenzonitrile: Similar in structure but without the trifluoromethyl group, affecting its chemical behavior and applications.

    4-(Trifluoromethyl)benzonitrile: Contains the trifluoromethyl group but lacks the nitro groups, leading to different reactivity patterns.

2,6-Dinitro-4-(trifluoromethyl)benzonitrile is unique due to the combination of nitro and trifluoromethyl groups, which confer distinct electronic and steric properties, making it particularly useful in specialized chemical syntheses and industrial applications.

Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMGGCAIQROQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326937
Record name NSC622626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35213-02-6
Record name NSC622626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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